(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one is a complex organic compound with a unique structure that combines elements of pyrazino and isoquinolin frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazino[2,1-a]isoquinolin core, followed by the introduction of the 4-methylphenyl and oxoethylidene groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
- (3E)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Uniqueness
The uniqueness of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one lies in its specific substitution pattern and the resulting electronic and steric effects
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-2,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C21H20N2O2/c1-14-6-8-16(9-7-14)20(24)12-18-21(25)23-11-10-15-4-2-3-5-17(15)19(23)13-22-18/h2-9,12,19,22H,10-11,13H2,1H3/b18-12+ |
InChI Key |
KDZSISMXFGYTHQ-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/2\C(=O)N3CCC4=CC=CC=C4C3CN2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)N3CCC4=CC=CC=C4C3CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.